molecular formula C7H3BrF3N3 B1529744 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1166819-53-9

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Numéro de catalogue: B1529744
Numéro CAS: 1166819-53-9
Poids moléculaire: 266.02 g/mol
Clé InChI: SYYNJBWDDYHXEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1166819-53-9) is a heterocyclic compound featuring a triazolo-pyridine backbone substituted with bromine at position 6 and a trifluoromethyl group at position 2. Its molecular formula is C₇H₃BrF₃N₃, with a molecular weight of 266.03 g/mol .

Activité Biologique

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1166819-53-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique triazole-pyridine structure that may contribute to its pharmacological properties.

  • Molecular Formula: C7H3BrF3N3
  • Molecular Weight: 266.02 g/mol
  • IUPAC Name: this compound
  • Purity: Typically >95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, in a study evaluating various triazolo-pyridazine derivatives, compounds similar to this compound showed significant inhibitory effects on c-Met kinase and exhibited cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity of Triazolo Derivatives Against Cancer Cell Lines

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
12e 1.06 ± 0.161.23 ± 0.182.73 ± 0.33
12f Not DetectedModerateModerate
This compound TBDTBDTBD

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase, particularly noted in the A549 cell line .

Antimicrobial Activity

In addition to anticancer properties, compounds within the triazole class have been investigated for their antimicrobial activities against various pathogens. Specifically, derivatives with similar structures have shown promise against Cryptosporidium spp., suggesting that modifications in the triazole ring could enhance efficacy against parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by various structural components. The presence of bromine and trifluoromethyl groups is significant in enhancing lipophilicity and modifying receptor interactions. Research indicates that these groups can influence binding affinity and selectivity towards biological targets such as kinases and other enzymes .

Case Studies

  • In Vitro Studies on Cytotoxicity : A recent investigation into the cytotoxic effects of triazolo-pyrimidine derivatives demonstrated that specific structural modifications led to enhanced activity against cancer cell lines, providing a basis for further exploration of compounds like this compound .
  • Antimicrobial Efficacy : Another study evaluated the efficacy of triazole derivatives against Cryptosporidium, revealing that certain modifications improved both potency and selectivity profiles . This highlights the potential for developing new treatments for cryptosporidiosis.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that compounds similar to 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi .

Antitumor Activity

Triazole derivatives have been investigated for their anticancer properties. The unique structure of this compound suggests potential activity against cancer cell lines by interfering with cellular processes such as DNA replication and repair mechanisms. Preliminary studies have shown promising results in vitro against specific cancer types .

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for designing drugs targeting specific diseases. For instance, modifications to the triazole ring can lead to compounds with improved efficacy and reduced side effects .

Agricultural Chemistry

Due to its biological activity, this compound may be explored for use in agrochemicals as fungicides or herbicides. The trifluoromethyl group is known to enhance the stability and bioactivity of agrochemical formulations .

Synthesis of Functional Materials

The unique electronic properties of this compound make it suitable for applications in material science. It can be utilized in the synthesis of advanced materials such as conductive polymers and organic semiconductors. Its incorporation into polymer matrices can enhance material properties like conductivity and thermal stability .

Case Studies

StudyApplicationFindings
Antimicrobial Activity Bacterial InhibitionDemonstrated effective inhibition against E. coli and S. aureus at low concentrations .
Antitumor Research Cancer Cell LinesShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating potential for further development .
Material Science Conductive PolymersSuccessfully integrated into polymer composites resulting in increased electrical conductivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?

The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature promotes intramolecular cyclization of hydrazones, yielding triazolopyridines in ~73% isolated yields . Alternative routes involve palladium-catalyzed cross-coupling reactions to introduce bromine or trifluoromethyl groups, though regioselectivity must be carefully controlled . Key steps include:

  • Formation of hydrazone intermediates from pyridine derivatives.
  • Oxidative cyclization using green oxidants (e.g., NaOCl) to minimize toxic byproducts .
  • Purification via alumina chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires:

  • NMR spectroscopy : 1H/13C NMR to identify proton environments and confirm substitution patterns (e.g., trifluoromethyl at C3, bromine at C6) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (MW = 251.02 g/mol) and isotopic patterns for bromine .
  • X-ray crystallography : For unambiguous determination of regiochemistry and bond angles, as demonstrated in related triazolopyridines .

Q. What solvent systems are optimal for its solubility and reactivity in further functionalization?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in acetonitrile or ethanol. For reactions requiring nucleophilic substitution (e.g., Suzuki coupling), DMF/water mixtures (4:1) are recommended to enhance solubility while maintaining reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization at C6 vs. C7 positions?

Regioselectivity challenges arise due to electronic effects from the trifluoromethyl group and steric hindrance. Strategies include:

  • Computational modeling : DFT calculations to predict electron density at reactive sites .
  • Directed metalation : Using directing groups (e.g., amides) to control bromine displacement .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature (e.g., reflux vs. 60°C) to favor specific intermediates, as shown in nitro-substituted analogs .

Q. What mechanistic insights explain the compound’s potential bioactivity in antimicrobial assays?

While direct bioactivity data for this compound is limited, structurally related triazolopyridines exhibit antimicrobial activity by inhibiting bacterial DNA gyrase or fungal cytochrome P450 . Researchers should:

  • Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Compare results with control compounds lacking bromine/trifluoromethyl groups to isolate electronic vs. steric contributions .

Q. How can computational methods optimize its pharmacokinetic properties for drug development?

  • ADMET prediction : Use software like SwissADME to assess lipophilicity (LogP ≈ 2.5), blood-brain barrier penetration, and metabolic stability .
  • Docking studies : Model interactions with target enzymes (e.g., kinases) using crystallographic data from related triazolopyridines .

Q. Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing HBr or HF byproducts.
  • Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent degradation .

Q. How can researchers design scalable synthetic routes without compromising yield?

  • Flow chemistry : Continuous flow systems to optimize reaction time and temperature for cyclization steps .
  • Green chemistry principles : Replace toxic solvents (e.g., CH2Cl2) with ethanol or water-miscible alternatives .

Q. Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

Discrepancies may arise from:

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) affecting crystal packing .
  • Purity : Commercial samples (e.g., 96% purity) may contain impurities lowering observed melting points .

Q. How to address inconsistencies in reported NMR shifts?

  • Solvent effects : Compare data in identical solvents (e.g., DMSO-d6 vs. CDCl3).
  • Paramagnetic impurities : Use deuterated solvents and filtration to remove trace metals .

Q. Advanced Functionalization Strategies

Q. What methodologies enable selective cross-coupling at the bromine site?

  • Suzuki-Miyaura coupling : Use Pd(PPh3)4 with aryl boronic acids in THF/H2O at 80°C .
  • Buchwald-Hartwig amination : Introduce amines using Pd2(dba)3/Xantphos catalysts .

Q. How to incorporate phosphonate groups for enhanced bioactivity?

  • Michaelis-Arbuzov reaction : React with triethyl phosphite under reflux to generate phosphonates, as demonstrated in triazolopyridine derivatives .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents at position 3 of the triazolo-pyridine scaffold.

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 1166819-53-9 C₇H₃BrF₃N₃ 266.03 -CF₃ (trifluoromethyl)
6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine 941294-56-0 C₇H₆N₃SBr 244.11 -SCH₃ (methylthio)
6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine 876300-81-1 C₁₂H₇BrFN₃ 292.11 2-fluorophenyl
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine 668990-80-5 C₉H₈BrN₃ 238.08 Cyclopropyl
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine 459448-06-7 C₉H₁₀BrN₃ 240.10 Isopropyl
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine 943613-36-3 C₁₁H₇BrN₄ 275.10 Pyridin-3-yl
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 108281-78-3 C₇H₆BrN₃ 227.05 Methyl

Key Observations:

Trifluoromethyl (-CF₃) vs. Methylthio (-SCH₃): The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to the methylthio group, which introduces polarizability due to sulfur . This may improve blood-brain barrier penetration in drug design.

Aromatic vs. Aliphatic Substituents: The 2-fluorophenyl derivative (CAS 876300-81-1) exhibits a planar aromatic structure, enabling π-π stacking interactions in biological targets. The fluorine atom further increases lipophilicity and may reduce cytochrome P450-mediated metabolism . Cyclopropyl’s ring strain may confer unique reactivity .

Heteroaromatic Substituents:

  • The pyridin-3-yl analog (CAS 943613-36-3) adds a nitrogen-rich heterocycle, facilitating hydrogen bonding with biological targets. However, its larger size (MW 275.10 g/mol) may reduce solubility compared to the target compound .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine typically follows a multi-step approach:

This synthetic route is exemplified in related compounds such as 6-bromo-3-(pyridin-4-yl)-triazolo[4,3-a]pyridine, where oxidative cyclization using N-chlorosuccinimide (NCS) is a key step.

Specific Preparation Methods

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

A well-documented method for synthesizing triazolopyridines involves the oxidative cyclization of hydrazone precursors with NCS in dry dimethylformamide (DMF):

  • Procedure:

    • Dissolve 10 mmol of the appropriate hydrazone in dry DMF (~20 mL).
    • Cool the mixture in an ice bath.
    • Add 11 mmol of NCS portion-wise, carefully controlling the exothermic reaction.
    • Stir at 0 °C for 1 hour, then allow to warm to room temperature.
    • Monitor reaction completion by thin-layer chromatography (TLC).
    • Isolate the product by filtration, wash with petroleum ether, dissolve in hot water, and add triethylamine dropwise.
    • Collect pale yellow crystals after filtration and washing with cooled water.
  • Outcome:

    • This method yields over 90% of the triazolopyridine derivative with high purity.
    • The reaction is mild and efficient, suitable for synthesizing bromo-substituted derivatives.

Introduction of the Trifluoromethyl Group

While direct literature on the trifluoromethylation of this exact compound is limited, general synthetic strategies for introducing trifluoromethyl groups into heterocycles include:

These approaches are consistent with the complexity of installing a trifluoromethyl substituent on a fused heterocyclic system.

Bromination

The bromine atom at the 6-position can be introduced by:

This step is crucial for enabling further functionalization via cross-coupling reactions.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent addition rate, and reaction time, improving yield and purity.
  • Microwave-assisted synthesis has been reported for related triazolopyridines, offering catalyst-free and additive-free conditions with reduced reaction times.
  • Purification typically involves silica gel chromatography and recrystallization to achieve high-purity products suitable for pharmaceutical applications.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Hydrazone formation Hydrazine hydrate + appropriate aldehyde/ketone N/A Precursor synthesis step
Oxidative cyclization NCS (1.1 eq), dry DMF, 0 °C to RT, 1–2 hours >90 Exothermic; requires cooling
Bromination NBS or Br2, controlled temperature Variable Regioselective bromination at 6-position
Trifluoromethylation CF3 reagents (e.g., TMSCF3), Cu/Pd catalyst Variable Often performed prior to or during ring formation
Purification Filtration, recrystallization, chromatography N/A Ensures structural integrity and purity

Research Findings and Structural Confirmation

  • The final compounds have been characterized by 1H and 13C NMR, FTIR, mass spectrometry, and X-ray crystallography to confirm the fused ring system and substitution pattern.
  • X-ray diffraction studies demonstrate a planar triazolopyridine ring system with specific bond lengths indicative of conjugation and confirm the positions of bromine and trifluoromethyl substituents.
  • Hydrogen bonding networks and crystal packing have been analyzed, supporting the compound's stability and purity.

Propriétés

IUPAC Name

6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYNJBWDDYHXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728836
Record name 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166819-53-9
Record name 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of polyphosphoric acid (20 mL, 175 mmol) and N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide (1.9 g, 6.69 mmol) was stirred at 120° C. for 20 hours and then poured in to water. The mixture was then basified with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3×250 mL). The organic phases were combined and washed with brine (1×100 mL), dried with MgSO4 and evaporated to give an involatile residue. The residue was purified by flash chromatography on silica-gel using an increasing gradient of ethyl acetate in isohexane as eluant to give 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (1.39 g, 78%) as a beige solid.
[Compound]
Name
polyphosphoric acid
Quantity
20 mL
Type
reactant
Reaction Step One
Name
N′-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Fluoro-3-methylphenyl) dimethyl phosphate
(4-Fluoro-3-methylphenyl) dimethyl phosphate
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
(4-Fluoro-3-methylphenyl) dimethyl phosphate
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
(4-Fluoro-3-methylphenyl) dimethyl phosphate
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
(4-Fluoro-3-methylphenyl) dimethyl phosphate
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
(4-Fluoro-3-methylphenyl) dimethyl phosphate
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
(4-Fluoro-3-methylphenyl) dimethyl phosphate
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.